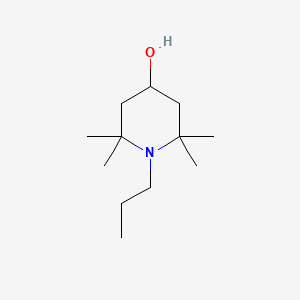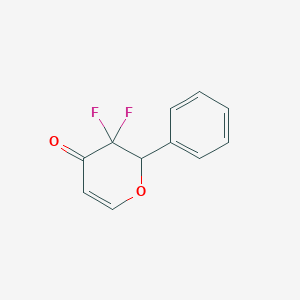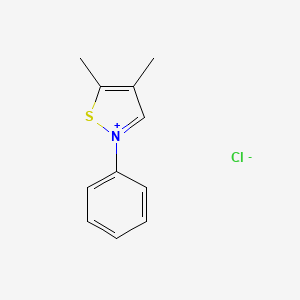![molecular formula C17H12N2 B14289300 1-Phenyl-1H-pyrrolo[2,3-B]quinoline CAS No. 115126-34-6](/img/structure/B14289300.png)
1-Phenyl-1H-pyrrolo[2,3-B]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1H-pyrrolo[2,3-B]quinoline is a heterocyclic compound that features a fused pyrrole and quinoline ring system
準備方法
The synthesis of 1-Phenyl-1H-pyrrolo[2,3-B]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which typically uses aniline derivatives and ketones under acidic conditions . Another approach is the multicomponent reaction, which combines various starting materials in a single reaction vessel to form the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
1-Phenyl-1H-pyrrolo[2,3-B]quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Phenyl-1H-pyrrolo[2,3-B]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor for detecting various biological molecules.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
作用機序
The mechanism of action of 1-Phenyl-1H-pyrrolo[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
類似化合物との比較
1-Phenyl-1H-pyrrolo[2,3-B]quinoline can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: This compound also features a fused pyrrole and quinoline ring system but differs in its substitution pattern and electronic properties.
1H-Pyrazolo[3,4-B]quinoline: This compound has a similar core structure but includes a pyrazole ring instead of a pyrrole ring, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and photophysical properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
115126-34-6 |
|---|---|
分子式 |
C17H12N2 |
分子量 |
244.29 g/mol |
IUPAC名 |
1-phenylpyrrolo[2,3-b]quinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-15(8-3-1)19-11-10-14-12-13-6-4-5-9-16(13)18-17(14)19/h1-12H |
InChIキー |
MQNLZARCDFSVHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC3=CC4=CC=CC=C4N=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


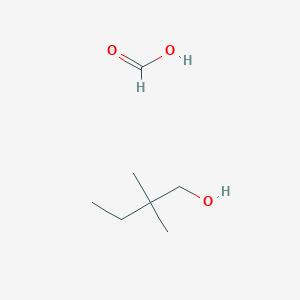
![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
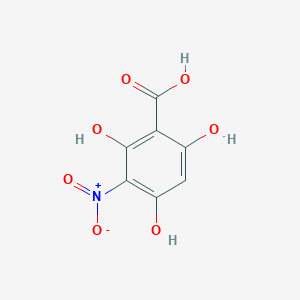
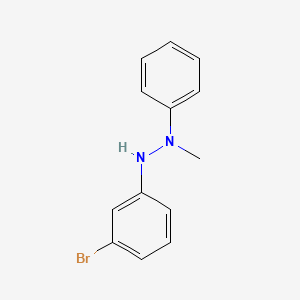
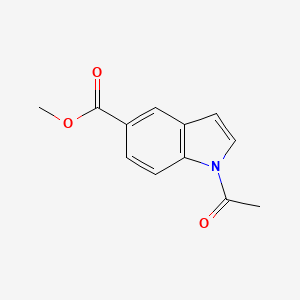
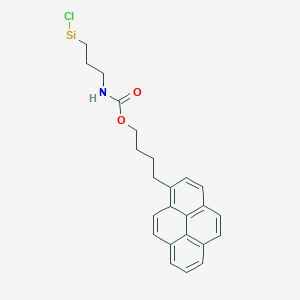
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
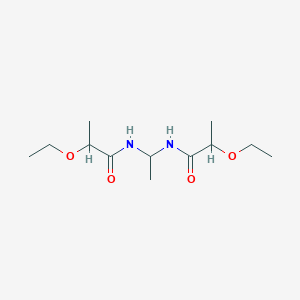
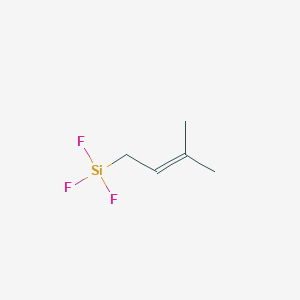
![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
